molecular formula C24H21N5OS B11143652 (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile

(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile

Cat. No.: B11143652
M. Wt: 427.5 g/mol
InChI Key: FZSWAOBSLFBBMX-BMRADRMJSA-N
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Description

(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile is a complex organic compound that features a unique combination of azepane, pyrido[1,2-a]pyrimidine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together under specific reaction conditions. For instance, the azepane ring can be synthesized through cyclization reactions, while the pyrido[1,2-a]pyrimidine and benzothiazole rings are formed through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to streamline the production and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate biological pathways and interactions.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21N5OS

Molecular Weight

427.5 g/mol

IUPAC Name

(E)-3-[2-(azepan-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C24H21N5OS/c25-16-17(23-26-19-9-3-4-10-20(19)31-23)15-18-22(28-12-6-1-2-7-13-28)27-21-11-5-8-14-29(21)24(18)30/h3-5,8-11,14-15H,1-2,6-7,12-13H2/b17-15+

InChI Key

FZSWAOBSLFBBMX-BMRADRMJSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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